Ethyl 2-(1,3-thiazol-4-yl)propanoate
Description
Significance of the 1,3-Thiazole Heterocyclic Core in Organic Synthesis and Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has become a privileged scaffold in the fields of organic synthesis and medicinal chemistry. farmaciajournal.comprepchem.com Its structural importance is underscored by its presence in a multitude of natural products, most notably Vitamin B1 (thiamine), and in the framework of numerous FDA-approved drugs. guidechem.com Clinically relevant medicines such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the antimicrobial Sulfathiazole all feature the thiazole (B1198619) core, demonstrating its versatility. guidechem.comnih.gov
The widespread application of thiazole derivatives stems from their broad spectrum of pharmacological activities. farmaciajournal.com These compounds have been shown to exhibit potent antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant properties. prepchem.comnih.gov The aromatic nature of the thiazole ring allows for various substitution patterns, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets. pharmaguideline.com This adaptability makes the thiazole ring a versatile building block for the generation of new lead compounds in drug discovery. prepchem.comresearchgate.net The Hantzsch thiazole synthesis remains a classical and widely used method for constructing this heterocyclic system, among other modern synthetic strategies. pharmaguideline.com
Overview of Alpha- and Beta-Substituted Propanoate Esters as Versatile Chemical Scaffolds
Propanoate esters are valuable and versatile scaffolds in organic chemistry. wikipedia.org Simple esters like ethyl propionate are known for their characteristic fruity odors and are used as solvents and in the production of various chemicals. wikipedia.orgnoaa.gov The true versatility of the propanoate framework is revealed in its alpha- (α) and beta- (β) substituted forms.
Alpha-substituted esters can be synthesized through the alkylation of an ester enolate, a fundamental reaction in organic synthesis that allows for the construction of new carbon-carbon bonds at the α-position. jetir.org These scaffolds are crucial intermediates in the synthesis of more complex molecules, including amino acids and pharmaceuticals.
Beta-amino esters, a class of β-substituted propanoates, are of particular interest due to their role as building blocks for β-peptides and other pharmacologically significant compounds. farmaciajournal.com Enantiomerically pure β-amino acids and their esters are key components in the synthesis of anticancer agents like Taxol. wikipedia.org The ability to introduce substituents at the alpha or beta positions provides a powerful tool for creating structural diversity and modulating the biological activity of a molecule. wikipedia.orgchemsrc.com
Research Rationale and Scope for Ethyl 2-(1,3-thiazol-4-yl)propanoate and Related Thiazole-Propanoate Esters
The research rationale for investigating this compound stems from the strategic combination of the biologically active 1,3-thiazole core with the versatile alpha-substituted propanoate ester scaffold. This molecular architecture suggests potential applications in medicinal chemistry, building upon the established pharmacological profiles of both constituent moieties. The thiazole ring provides a platform for diverse biological interactions, while the propanoate ester group can influence the compound's solubility, stability, and pharmacokinetic properties.
While specific research on this compound is not extensively documented in publicly available literature, the scope of investigation can be inferred from studies on closely related thiazole-propanoate esters. Research in this area focuses on synthesizing novel derivatives and evaluating their biological activities, such as anti-inflammatory and antimicrobial effects. nih.govresearchgate.net
For instance, studies on related 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives have shown potent inhibition of cyclooxygenase, a key enzyme in the inflammatory pathway. nih.gov This suggests that the 2-(thiazol-yl)propanoate structure could be a promising template for developing new anti-inflammatory agents. The structure-activity relationship of these compounds indicated that substitutions on both the thiazole and phenyl rings were favorable for inhibitory activity. nih.gov
Another area of research involves the synthesis of thiazole-containing β-amino esters. A study on the synthesis of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate highlights a modified Rodionov reaction, yielding the target ester which serves as a key intermediate for more complex molecules. farmaciajournal.com
The following tables present data from research on these related compounds, illustrating the type of detailed findings that would be relevant for the evaluation of this compound.
Table 1: Synthesis and Characterization of a Related Thiazole β-Amino Ester Data derived from a study on Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate. farmaciajournal.com
| Compound | Structure | Yield (%) | Melting Point (°C) | 1H NMR Signals (ppm) |
| Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate | 88 | N/A | 7.86-7.77 (m, 2H), 7.58 (s, 1H), 7.48-7.39 (m, 3H), 4.93 (t, 1H), 4.13 (q, 2H), 3.01 (d, 2H), 1.20 (t, 3H) |
Table 2: Cyclooxygenase Inhibition by Related Thiazolylpropionic Acid Derivatives Illustrative data based on findings for 2-[4-(thiazol-2-yl)phenyl]propionic acids. nih.gov
| Compound Derivative | R1 (Benzene Ring) | R2 (Thiazole Ring) | R3 (Thiazole Ring) | Cyclooxygenase Inhibition (IC₅₀ in µM) |
| Example 1 | H | H | H | >100 |
| Example 2 | 3-Cl | CH₃ | H | 0.25 |
| Example 3 | 3-F | H | CH₃ | 0.38 |
| Example 4 | H | C(CH₃)₃ | H | >100 |
The investigation into this compound and its analogues is driven by the potential to create novel compounds with tailored biological activities. The synthesis of such molecules, followed by rigorous characterization and screening, would be a logical next step to fully elucidate their therapeutic potential and contribute to the expanding field of medicinal chemistry.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)6(2)7-4-12-5-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
IYHBGNQFEWVORH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CSC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazole Substituted Propanoate Esters
Direct Synthetic Strategies for Thiazole-Propanoate Construction
Direct strategies focus on forming the thiazole (B1198619) ring with the propanoate or a closely related precursor group already attached at the C4 position. These methods are often favored for their efficiency and atom economy.
A fundamental and straightforward method for the synthesis of Ethyl 2-(1,3-thiazol-4-yl)propanoate is the direct esterification of its corresponding carboxylic acid, 2-(1,3-thiazol-4-yl)propanoic acid. This reaction, commonly known as Fischer-Speier esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. chemguide.co.uk
The process is an equilibrium-driven reaction where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com A subsequent nucleophilic attack by the ethanol molecule leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the final ester product. masterorganicchemistry.com To drive the equilibrium toward the product side, excess ethanol is often used, or water is removed from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
Commonly employed catalysts and conditions for this transformation are summarized in the table below.
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | 4-24 hours | Moderate to High |
| Hydrochloric Acid (HCl) | Ethanol | Reflux | 12-48 hours | Moderate to High |
| p-Toluenesulfonic acid (TsOH) | Toluene, Ethanol | Reflux | 8-16 hours | Good to High |
| Solid Acid Catalysts (e.g., Amberlyst 15) | Ethanol | 60-80°C | 24-72 hours | Good |
This table presents typical conditions for Fischer esterification reactions based on established chemical principles. researchgate.netrsc.orgrug.nl
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for constructing the thiazole ring. nih.govnih.gov The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. mdpi.comijper.org To synthesize a 4-substituted thiazole ester like the target compound, a specifically functionalized α-halocarbonyl precursor is required.
For the synthesis of this compound, the reaction would typically involve the condensation of thioformamide (B92385) with an appropriate α-halo-β-ketoester, such as ethyl 2-bromo-3-oxopentanoate. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
A widely used variant for accessing related structures involves ethyl 2-chloroacetoacetate as the α-halocarbonyl component. mdpi.com While this precursor directly yields an acetate (B1210297) ester at the thiazole's 4-position (ethyl 2-(thiazol-4-yl)acetate), it serves as a crucial intermediate that can be further elaborated to the desired propanoate.
Table of Hantzsch Synthesis Precursors for Thiazole Esters
| α-Halocarbonyl Precursor | Thioamide | Resulting Thiazole Core Structure |
|---|---|---|
| Ethyl 3-bromo-2-oxobutanoate | Thioacetamide | Ethyl 2,4-dimethylthiazole-5-carboxylate |
| Ethyl 2-chloroacetoacetate | Thioformamide | Ethyl 2-unsubstituted-4-methylthiazole-5-carboxylate mdpi.com |
| Ethyl 2-bromo-3-oxopentanoate | Thioformamide | This compound (hypothetical) |
To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot multicomponent reactions (MCRs) have been developed for thiazole synthesis. mdpi.com These reactions combine three or more starting materials in a single reaction vessel to form the final product without isolating intermediates. nih.govnih.gov
A plausible one-pot strategy for synthesizing the target scaffold could involve the reaction of an α-halocarbonyl compound, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and a sulfur-containing reagent, which cyclize to form the thiazole ring. For instance, the reaction of ethyl 2-thiocyanatoacetoacetate with hydrazine (B178648) derivatives has been shown to produce ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates in a facile one-pot process. researchgate.net Such strategies are highly adaptable for creating libraries of substituted thiazoles. mdpi.com The choice of starting materials dictates the substitution pattern on the final thiazole ring.
Synthesis via Functional Group Interconversions on Precursors
This synthetic approach relies on constructing a thiazole ring with a suitable functional group at the C4 position, which is then chemically converted into the desired 2-propanoate side chain in subsequent steps.
A versatile strategy involves the initial synthesis of a thiazole-containing acetoacetate (B1235776), such as ethyl 2-(1,3-thiazol-4-yl)acetoacetate. This precursor can be synthesized via the Hantzsch reaction using ethyl 2-chloroacetoacetate and thioformamide. mdpi.com The resulting β-ketoester is a valuable intermediate for further modification.
The acetoacetate group can be converted to the target propanoate through a sequence of reactions. A common method is the α-alkylation of the enolate derived from the β-ketoester. The active methylene (B1212753) protons of the acetoacetate are readily removed by a suitable base (e.g., sodium ethoxide) to form an enolate, which can then be alkylated with a methylating agent like methyl iodide. This introduces the methyl group required for the propanoate structure. Subsequent deacetylation under specific conditions would yield the final product, this compound.
More specialized synthetic routes may proceed through thiazole-containing hydrazono ester intermediates. Hydrazones are known to be versatile functional groups in the synthesis of various heterocyclic systems. nih.gov For instance, new series of hydrazones have been synthesized by reacting carbohydrazides with substituted benzaldehydes to yield compounds with a thiazole scaffold. mdpi.com
In a potential pathway, a thiazole precursor bearing a ketone or a related reactive group at the C4 position could be condensed with a hydrazine derivative to form a hydrazone. nih.gov The resulting hydrazono moiety can then undergo cyclization or rearrangement reactions to build or modify the side chain. For example, the reaction of 2-(2-benzylidene hydrazinyl)-4-methylthiazole has been used as a starting point for one-pot, three-component reactions to build more complex thiazole derivatives. nih.gov The transformation of the hydrazono group into the propanoate side chain would require specific reagents and conditions designed to cleave the N-N bond and modify the carbon skeleton, representing a less common but plausible synthetic route.
Conversion of Thiazole-Acetates to Propanoates (if applicable via homologation)
The conversion of thiazole-acetates to their corresponding propanoates, a process known as homologation, involves the addition of a methylene (-CH2-) group to the acetate side chain. While direct examples for Ethyl 2-(1,3-thiazol-4-yl)acetate are not prominently detailed in readily available literature, established organic chemistry homologation methods are theoretically applicable. One of the most classic methods for ester homologation is the Arndt-Eistert synthesis. This procedure would theoretically involve the conversion of the starting thiazole-propanoic acid (derived from the ethyl ester) to its acyl chloride. Subsequent reaction with diazomethane (B1218177) would yield a diazoketone, which, upon rearrangement in the presence of a nucleophile like ethanol and a catalyst (e.g., silver oxide), would produce the desired ethyl propanoate ester, now one carbon longer than the starting material.
A related transformation, though not a direct homologation to a propanoate, involves the oxidation of a thiazole-acetate to a glyoxylate. For instance, ethyl 2-(2-propanesulfonylamino-1,3-thiazol-4-yl)acetate can be oxidized to ethyl 2-(2-propanesulfonylamino-1,3-thiazol-4-yl)glyoxylate. prepchem.com This reaction is accomplished by refluxing the acetate with selenium dioxide in a dioxane/water mixture. prepchem.com This demonstrates that the α-carbon of the acetate is reactive and can be functionalized, suggesting that a homologation sequence could be a viable, albeit complex, synthetic route.
Stereoselective and Chemoenzymatic Synthetic Approaches to Chiral Thiazole-Propanoate Analogs
The synthesis of chiral thiazole-containing compounds is of significant interest due to their prevalence in biologically active natural products. nih.gov Stereoselective and chemoenzymatic methods offer powerful tools for obtaining optically pure thiazole-propanoate analogs. nih.govnih.gov
Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, provides an effective route under mild conditions. mdpi.comnih.govsemanticscholar.org A novel one-pot, multicomponent chemoenzymatic method for synthesizing thiazole derivatives utilizes trypsin from porcine pancreas (PPT) as a catalyst. mdpi.comnih.govresearchgate.net This approach has been shown to produce a variety of thiazole derivatives in high yields (up to 94%) under gentle, enzyme-catalyzed conditions. mdpi.comresearchgate.net The reaction demonstrates that enzymes can play a crucial catalytic role in forming the thiazole core, tolerating a wide range of substrates. mdpi.comnih.govsemanticscholar.org While this specific method was demonstrated for other thiazole derivatives, its principles could be adapted for the asymmetric synthesis of chiral propanoate side chains.
Another key chemoenzymatic strategy is the kinetic resolution of racemic alcohols using lipases. nih.gov For example, a racemic β-hydroxypropyl azole can be resolved through lipase-catalyzed transesterification with vinyl acetate. nih.gov This process selectively acetylates one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol and the newly formed ester. nih.gov This approach could be applied to a racemic precursor of a thiazole-propanoate, such as a hydroxy-functionalized intermediate, to isolate a single enantiomer for further synthesis. The efficiency of such resolutions is often quantified by the enantiomeric ratio (E), which can be calculated from the conversion percentage and the enantiomeric excess of both the substrate and the product. nih.gov
Optimization of Reaction Conditions and Process Efficiency
The use of green, recyclable biocatalysts, such as those derived from chitosan, has been shown to be highly effective, particularly when combined with ultrasonic irradiation. nih.govmdpi.com This method offers mild reaction conditions, rapid reaction times (e.g., 20 minutes), and high yields. nih.gov The optimization of such a process involves systematically varying catalyst loading, solvent, and temperature to find the ideal conditions. nih.gov For example, in one study, the optimal conditions for a thiazole synthesis were found to be a 15% weight loading of the catalyst in ethanol at 35 °C under ultrasound irradiation. nih.gov
The choice of solvent significantly impacts reaction efficiency. Studies comparing various solvents have shown that ethanol often provides the highest yields and fastest reaction rates for certain thiazole syntheses. mdpi.comnih.gov In chemoenzymatic approaches, ethanol was also identified as the most efficient solvent for promoting the catalytic activity of trypsin from porcine pancreas (PPT). mdpi.comsemanticscholar.org
Temperature is another critical factor. Elevating the reaction temperature generally increases product yield up to an optimal point. For the ultrasound-assisted synthesis mentioned above, increasing the temperature from 25 °C to 35 °C led to a significant rise in yield, establishing 35 °C as the optimal temperature. nih.gov Similarly, for the PPT-catalyzed reaction, 45 °C was identified as the ideal temperature. mdpi.comsemanticscholar.org
Alternative energy sources like microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.net Microwave-assisted protocols for Hantzsch thiazole synthesis can produce excellent yields in just 10–15 minutes under catalyst-free conditions. researchgate.net
The following interactive tables summarize data from various studies on the optimization of reaction conditions for the synthesis of different thiazole derivatives, illustrating the impact of varying key parameters.
Table 1: Optimization of Catalyst, Solvent, and Temperature for Thiazole Synthesis. nih.gov Data from a study on ultrasound-irradiated synthesis using a TCsSB catalyst.
| Entry | Catalyst (mol %) | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 5 | EtOH | 20 | 35 | 72 |
| 2 | 10 | EtOH | 20 | 35 | 85 |
| 3 | 15 | EtOH | 20 | 35 | 92 |
| 4 | 15 | MeOH | 20 | 35 | 82 |
| 5 | 15 | H₂O | 20 | 35 | 65 |
| 6 | 15 | EtOH | 20 | 25 | 79 |
| 7 | 15 | EtOH | 20 | 40 | 87 |
Table 2: Optimization of Solvent for PPT-Catalyzed Thiazole Synthesis. mdpi.com Data from a study on the chemoenzymatic synthesis of a thiazole derivative.
Chemical Transformations and Derivatization Strategies for the Ethyl 2 1,3 Thiazol 4 Yl Propanoate Core
Reactions Involving the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle whose reactivity is dictated by the presence of both sulfur and nitrogen atoms. numberanalytics.com This unique electronic structure permits a range of modifications. numberanalytics.com
Electrophilic and Nucleophilic Modifications of the Thiazole Nucleus
The thiazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. The electron-deficiency is highest at the C2 position, while the C5 position is comparatively electron-rich. pharmaguideline.com
Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C5 position of the thiazole ring, which is the most nucleophilic carbon. numberanalytics.compharmaguideline.com The presence of an electron-donating substituent at the C2 position can further facilitate this attack at C5. pharmaguideline.com For instance, thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Nitration can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com
However, the thiazole nucleus is generally deactivated towards electrophilic attack compared to other five-membered heterocycles like thiophene (B33073) or furan, a property it shares with pyridine. ias.ac.inias.ac.in Under certain conditions, such as vapor-phase bromination, substitution at the C2 position can occur. ias.ac.in
Nucleophilic Substitution: Nucleophilic attack preferentially targets the electron-deficient C2 position. ias.ac.inias.ac.inresearchgate.net These reactions often require either a strong nucleophile or activation of the ring, for example, by quaternization of the ring nitrogen. pharmaguideline.com The presence of a good leaving group at the C2 position, such as a halogen, makes it susceptible to displacement by nucleophiles. ias.ac.inias.ac.in Deprotonation at C2 using strong bases like organolithium compounds also generates a nucleophilic center that can react with various electrophiles. pharmaguideline.com
Below is a table summarizing the general reactivity of the thiazole ring:
| Reaction Type | Position(s) | Reagents & Conditions | Product Type |
| Electrophilic Substitution | |||
| Halogenation | C5 | NBS or NCS | 5-Halothiazole derivative |
| Nitration | C5 | HNO₃ / H₂SO₄ | 5-Nitrothiazole derivative |
| Friedel-Crafts Acylation | C5 | Acyl halide / Lewis acid | 5-Acylthiazole derivative |
| Nucleophilic Substitution | |||
| Deprotonation/Alkylation | C2 | Organolithium, then Alkyl halide | 2-Alkylthiazole derivative |
| SNAr | C2 (with leaving group) | Strong nucleophiles (e.g., NaNH₂, RO⁻) | 2-Substituted thiazole derivative |
Functionalization at Thiazole Ring Substituents (e.g., alkyl, amino)
Further derivatization can be achieved by modifying substituents attached to the thiazole core. For example, a 2-aminothiazole (B372263) group can undergo condensation reactions with aldehydes to form Schiff bases. nih.gov Methyl groups on the thiazole ring, particularly at the C2 position, exhibit reactivity similar to carbonyl or carboxyl groups and can react with aldehydes like formaldehyde. ias.ac.inias.ac.in
Reactivity of the Propanoate Ester Moiety
The ethyl propanoate side chain at the C4 position of the thiazole ring offers a reliable handle for a variety of classical ester transformations.
Hydrolysis to Carboxylic Acids
The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(1,3-thiazol-4-yl)propanoic acid. This transformation can be catalyzed by either acid or base. chemguide.co.ukstudymind.co.uklibretexts.org
Acid-catalyzed hydrolysis : This is a reversible reaction, typically carried out by heating the ester under reflux with an excess of water and a strong acid catalyst like dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.orglumenlearning.com
Base-catalyzed hydrolysis (Saponification) : This is an irreversible process that goes to completion. libretexts.orgsavemyexams.com The ester is heated with a base such as sodium hydroxide, which yields the sodium salt of the carboxylic acid and ethanol (B145695). chemguide.co.uklumenlearning.com Subsequent acidification is required to protonate the carboxylate salt and isolate the free carboxylic acid. savemyexams.com
| Hydrolysis Condition | Reagents | Products | Reaction Characteristic |
| Acidic | Dilute H₂SO₄ or HCl, Heat | 2-(1,3-thiazol-4-yl)propanoic acid + Ethanol | Reversible, Equilibrium |
| Alkaline (Saponification) | NaOH or KOH, Heat; then H₃O⁺ | Sodium 2-(1,3-thiazol-4-yl)propanoate + Ethanol; then the carboxylic acid | Irreversible, Goes to completion |
Transesterification Reactions
Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. mdpi.com This reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium toward the desired product. mdpi.com For instance, reacting Ethyl 2-(1,3-thiazol-4-yl)propanoate with methanol (B129727) would yield Mthis compound. This process is fundamental in various industrial applications, such as the production of biodiesel from vegetable oils. savemyexams.commdpi.com
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester can undergo nucleophilic acyl substitution with amines to form the corresponding amides. This reaction, known as aminolysis or amidation, typically involves heating the ester with a primary or secondary amine. The direct reaction can be slow, but various catalytic systems have been developed to facilitate this transformation under milder conditions, using catalysts such as Fe(III) chloride salts or Cu-Mn spinel oxides. mdpi.com For example, reaction with benzylamine (B48309) would yield N-benzyl-2-(1,3-thiazol-4-yl)propanamide. A study involving a similar thiazole derivative demonstrated that reactions with benzylamine, ethylene (B1197577) diamine, and o-phenylene diamine proceeded efficiently. researchgate.net
| Reagent | Product Class |
| R'-OH (Alcohol) | New Ester (Transesterification) |
| R'NH₂ (Primary Amine) | N-Substituted Amide |
| R'₂NH (Secondary Amine) | N,N-Disubstituted Amide |
Reduction of the Ester Group to Alcohols
The conversion of the ester group in this compound to a primary alcohol, yielding 2-(1,3-thiazol-4-yl)propan-1-ol, is a fundamental transformation that opens pathways to further derivatization. This reduction is typically accomplished using powerful hydride-transfer reagents.
Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for the reduction of esters to their corresponding primary alcohols. harvard.eduyoutube.com The reaction is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. youtube.com It is important to note that the reaction cannot be stopped at the aldehyde stage when using LiAlH₄. youtube.com
For substrates containing other reducible functional groups where selectivity is desired, alternative reducing agents may be employed. Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent than LiAlH₄ but is capable of reducing esters to alcohols, often with better selectivity in the presence of functional groups like carboxylic acids or amides. harvard.edu Sodium borohydride (NaBH₄), typically unreactive towards esters, can be activated by the addition of Lewis acids or by conducting the reaction in specific solvent systems. For instance, the use of NaBH₄ in combination with metal salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) in alcoholic or ethereal solvents can facilitate the reduction of esters. researchgate.net
| Reagent | Solvent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature | 2-(1,3-thiazol-4-yl)propan-1-ol |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Room temperature to reflux | 2-(1,3-thiazol-4-yl)propan-1-ol |
| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂) | THF / Ethanol | Room temperature to reflux | 2-(1,3-thiazol-4-yl)propan-1-ol |
Transformations at the Alpha-Carbon of the Propanoate Chain
The alpha-carbon of the propanoate chain in this compound is acidic due to its position adjacent to the carbonyl group. This allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate. msu.edu This enolate can then react with various electrophiles, enabling the introduction of a wide range of substituents at the alpha-position.
Alkylation is a common transformation at the alpha-carbon. The process typically involves treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to quantitatively generate the enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the alpha-position. libretexts.orgyoutube.com The choice of base and reaction conditions is crucial to avoid side reactions like self-condensation (Claisen condensation). libretexts.org
Other electrophiles can also be employed. For instance, the enolate can react with aldehydes or ketones in aldol-type reactions, or with acyl chlorides to introduce an acyl group. Halogenation at the alpha-position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst. msu.edu These alpha-functionalized derivatives serve as valuable intermediates for further synthetic manipulations.
| Base | Electrophile (E⁺) | Reagent Example | Resulting α-Substituent (E) |
| Lithium Diisopropylamide (LDA) | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Sodium Hydride (NaH) | Alkyl Halide | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) |
| LDA | Aldehyde | Acetaldehyde | Hydroxyethyl (-CH(OH)CH₃) |
| Acid Catalyst (e.g., H⁺) | Halogen | N-Bromosuccinimide (NBS) | Bromo (-Br) |
Construction of Fused or Polyheterocyclic Architectures Incorporating the Thiazole-Propanoate Motif
The this compound core can serve as a foundational element for the synthesis of more complex fused or polyheterocyclic systems. researchgate.netrsc.org These advanced architectures are often of interest in medicinal chemistry and materials science. The construction of such systems typically involves multi-step sequences where both the thiazole ring and the propanoate side chain participate in cyclization reactions.
One general strategy involves the functionalization of the propanoate side chain, followed by an intramolecular cyclization reaction. For example, the ester can be hydrolyzed to the corresponding carboxylic acid. The acid can then be converted to a more reactive species, such as an acyl chloride or an amide. If a suitable nucleophilic group is present on the thiazole ring (e.g., an amino group at the 2-position), an intramolecular condensation can lead to the formation of a fused ring system, such as a thiazolo[3,2-a]pyrimidine derivative.
Alternatively, the alpha-carbon of the propanoate can be functionalized with a group that can undergo cyclization. For instance, an alpha-halo derivative could be prepared as described in the previous section. Reaction with a binucleophile, such as thiourea (B124793) or a substituted hydrazine (B178648), could lead to the formation of a new heterocyclic ring attached at the alpha-carbon. researchgate.net
Another approach involves utilizing the reactivity of the C5 position of the thiazole ring in an electrophilic substitution reaction, followed by a cyclization involving the side chain. Furthermore, the propanoate moiety can be elaborated into a 1,3-dicarbonyl system, which is a classic precursor for the synthesis of various heterocycles (e.g., pyrimidines, pyrazoles) by condensation with reagents like ureas, guanidines, or hydrazines. These strategies highlight the potential to build complex molecular architectures, such as thienopyrrolones or furopyranones, by leveraging the inherent reactivity of the thiazole-propanoate motif. researchgate.net
| Starting Moiety Modification | Reaction Partner/Type | Resulting Fused/Polyheterocyclic System (Example) |
| Hydrolysis to carboxylic acid, then amidation with 2-aminothiazole | Intramolecular Cyclization | Thiazolo-fused pyrimidinone |
| α-Halogenation of the ester | Condensation with Thiourea | Bis-heterocyclic system with a new thiazolidinone ring |
| Elaboration of ester to a β-ketoester | Condensation with Hydrazine | Pyrazole ring attached to the thiazole core |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy In ¹H NMR, the chemical shift (δ), integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the number of neighboring protons, respectively. For Ethyl 2-(1,3-thiazol-4-yl)propanoate, the spectrum is expected to show distinct signals for each chemically unique proton. The ethyl ester group would present as a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons. The propanoate side chain would exhibit a quartet for the methine (-CH) proton and a doublet for its adjacent methyl (-CH₃) group. The thiazole (B1198619) ring protons at positions 2 and 5 are expected to appear as singlets, with their exact chemical shifts influenced by the ring's aromaticity and the electron-withdrawing nature of the sulfur and nitrogen atoms.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains eight unique carbon atoms, which would result in eight distinct signals. Key resonances would include the carbonyl carbon of the ester group at the downfield end of the spectrum (typically 170-180 ppm), carbons of the thiazole ring in the aromatic region, and the aliphatic carbons of the ethyl and propanoate groups at the upfield end.
2D NMR Spectroscopy Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular puzzle. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the ethyl group (-OCH₂-CH₃) and the 2-propyl group (-CH-CH₃). An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ester -OCH₂- | ~4.2 | Quartet (q) | ~61 |
| Ester -CH₃ | ~1.2 | Triplet (t) | ~14 |
| Propanoate -CH- | ~3.8 | Quartet (q) | ~45 |
| Propanoate -CH₃ | ~1.5 | Doublet (d) | ~18 |
| Thiazole C4 | - | - | ~148 |
| Thiazole C5-H | ~7.2 | Singlet (s) | ~115 |
| Thiazole C2-H | ~8.9 | Singlet (s) | ~155 |
| Ester C=O | - | - | ~173 |
Mass Spectrometry (LC-MS, HR-MS, ESI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition.
The molecular formula for this compound is C₈H₁₁NO₂S. HR-MS analysis using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) would confirm this composition by providing an exact mass of the molecular ion [M+H]⁺. For its isomer, ethyl 2-(thiazol-2-yl)propanoate, the exact mass has been experimentally verified, and the same result is expected for the target compound due to their identical atomic makeup. beilstein-journals.org
Fragmentation analysis provides structural information by breaking the molecule into smaller, charged pieces. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester or the cleavage of the C-C bond between the propanoate side chain and the thiazole ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₂NO₂S⁺ | 186.0583 | Protonated Molecular Ion |
| [M-C₂H₅O]⁺ | C₆H₆NOS⁺ | 140.0165 | Loss of ethoxy radical |
| [C₄H₄NS]⁺ | C₄H₄NS⁺ | 98.0086 | Thiazol-4-ylmethyl cation |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the 1730-1750 cm⁻¹ region. Other significant peaks would include C-H stretching vibrations from the alkyl groups (2850-3000 cm⁻¹) and the thiazole ring (~3100 cm⁻¹). The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1500-1650 cm⁻¹ range, while the C-S stretching mode is often observed at lower wavenumbers. researchgate.netresearchgate.net FT-Raman spectroscopy would provide complementary information, often showing strong signals for the non-polar bonds of the thiazole ring.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Thiazole C-H | ~3100 |
| C-H Stretch (Aliphatic) | Alkyl -CH₃, -CH₂-, -CH- | 2850-3000 |
| C=O Stretch | Ester | 1730-1750 |
| C=N / C=C Stretch | Thiazole Ring | 1500-1650 |
| C-O Stretch | Ester | 1150-1250 |
| C-S Stretch | Thiazole Ring | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The chromophores in this compound are the thiazole ring and the carbonyl group of the ester.
The conjugated π-system of the thiazole ring is expected to give rise to intense π→π* electronic transitions in the UV region. The carbonyl group can undergo a weaker, lower-energy n→π* transition, which may also be observed. youtube.com The position and intensity of the maximum absorbance (λₘₐₓ) are sensitive to the solvent environment.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.
While no public crystal structure for this specific compound is currently available, analysis of related thiazole-containing molecules reveals the type of information that would be obtained. researchgate.netresearchgate.net For example, crystallographic data for Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate provides detailed metrics such as unit cell dimensions (a, b, c), angles (β), and the space group (P2₁/n), which describe how the molecules pack together in the crystal lattice. researchgate.net Such an analysis for this compound would reveal its preferred conformation and identify any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal structure.
Computational Chemistry and Molecular Modeling in Thiazole Propanoate Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of thiazole-containing molecules. irjweb.com These calculations provide a fundamental understanding of the molecule's behavior at an electronic level.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. irjweb.comshd-pub.org.rs
A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability. irjweb.com Conversely, a larger energy gap suggests higher stability. mdpi.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com For thiazole (B1198619) derivatives, DFT calculations are used to compute the energies of these orbitals, providing insights into potential charge transfer pathways. researchgate.netmaterialsciencejournal.org
Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.8 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | -4.6 to -5.0 |
Note: Values are representative examples derived from DFT studies on related thiazole structures and may vary based on the specific derivative and computational method used. irjweb.com
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. shd-pub.org.rs It provides a detailed picture of the bonding and electronic structure, which contributes to molecular stability. mdpi.com
Table 2: Example of NBO Analysis for Intramolecular Interactions in Thiazole Systems
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| π→π | π(C=C) in phenyl ring | π(C=N) in thiazole ring | ~20-25 |
| π→π | π(C=N) in thiazole ring | π(C=C) in acceptor group | ~40-50 |
Note: These values are illustrative of common interactions and their magnitudes found in substituted thiazole research. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values.
Typically, red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential. For thiazole derivatives, MEP maps often show negative potential around the nitrogen and sulfur atoms of the thiazole ring, identifying them as potential sites for interaction with electrophiles. irjweb.comresearchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like Ethyl 2-(1,3-thiazol-4-yl)propanoate, which has several rotatable bonds, this analysis is key to understanding its preferred three-dimensional structure. nih.gov
The thiazole ring itself is largely planar. nih.gov However, the propanoate side chain can rotate around the single bond connecting it to the ring. Computational methods can be used to calculate the potential energy surface by systematically rotating these bonds, allowing for the identification of low-energy, stable conformers and higher-energy transition states. The dihedral angle between the thiazole ring and the plane of the propanoate group is a key parameter in these studies. nih.gov Understanding the preferred conformation is crucial as the 3D shape of a molecule dictates how it can interact with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), often expressed as a binding energy or score. impactfactor.org
In research involving thiazole derivatives, docking studies are widely used to screen for potential biological targets and to understand the molecular basis of their activity. nih.gov The thiazole derivative is placed into the active site of a target protein, and a scoring function is used to evaluate how well it fits, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. als-journal.comresearchgate.net These simulations can identify key amino acid residues in the target's active site that are crucial for binding, providing a rationale for the compound's biological effect and guiding the design of more potent analogs. semanticscholar.orgijpsr.com
Table 3: Summary of Molecular Docking Studies of Thiazole Derivatives with Biological Targets
| Thiazole Derivative Class | Biological Target | Key Findings |
|---|---|---|
| Thiazolidinone derivatives | Bacterial enzymes (e.g., DNA gyrase) | High binding affinity; interactions often involve hydrogen bonding with key residues. als-journal.com |
| Aryl-substituted thiazoles | Shikimate Kinase (Mycobacterium tuberculosis) | Molecules fit well into the active site cavity, indicating potential as anti-tubercular agents. ijpsr.com |
| Thiazolyl-thiazole compounds | Mitochondrial Lactate Dehydrogenase | Docking confirmed the binding mode and supported observed cytotoxic activity against cancer cells. nih.gov |
| bis-Thiazolimines | SARS-CoV-2 Main Protease (Mpro) | Good binding energy scores, suggesting potential as antiviral inhibitors. nih.gov |
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies utilize computational models to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For thiazole-propanoate research, these studies integrate data from quantum chemical calculations and docking simulations to build predictive models. shd-pub.org.rssemanticscholar.org
By analyzing a series of related thiazole derivatives, researchers can determine how specific structural modifications—such as adding different substituents to the thiazole ring or altering the propanoate chain—affect their electronic properties (like the HOMO-LUMO gap) and their binding affinity to a target. shd-pub.org.rsnih.gov For example, SAR studies might reveal that adding an electron-withdrawing group at a certain position enhances binding by creating a favorable electrostatic interaction with a residue in the protein's active site. shd-pub.org.rs These computational SAR models help in prioritizing which new derivatives to synthesize, making the drug discovery process more efficient. semanticscholar.orgresearchgate.net
Based on a thorough review of available scientific literature, there is no specific research data published on the mechanistic investigations of the biological activities of the compound This compound corresponding to the detailed outline provided.
Searches for the anti-inflammatory and anticancer mechanisms of this specific thiazole-propanoate derivative did not yield any studies detailing its effects on:
Cyclooxygenase (COX-1 and COX-2) enzymes
5-Lipoxygenase (5-LOX) enzyme
Specific oncogenic targets such as SIRT2 or EGFR
The induction of apoptosis pathways
The inhibition of tubulin polymerization
While the broader class of thiazole derivatives has been investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties, these findings are related to structurally different molecules. nih.gov Adhering to the strict requirement to focus solely on "this compound," it is not possible to provide the requested detailed article.
Therefore, the content for the specified outline sections cannot be generated with scientific accuracy at this time due to the absence of dedicated research on this particular compound.
Mechanistic Investigations of Biological Activities of Thiazole Propanoate Derivatives
Anticancer and Antiproliferative Mechanisms
Interference with Topoisomerase Activity
Thiazole (B1198619) derivatives have been identified as inhibitors of DNA topoisomerases, essential enzymes that manage the topological state of DNA during cellular processes like replication. mdpi.com The mechanism of action for topoisomerase I (TOPO I) involves creating a reversible single-strand break in the DNA, which allows for the relaxation of supercoiling. mdpi.com Topoisomerase II (TOPO II) creates a temporary double-strand break to allow another DNA segment to pass through. mdpi.com Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells.
A series of thiazole-based stilbene (B7821643) analogs were synthesized and evaluated for their ability to inhibit DNA topoisomerase IB (Top1). mdpi.com Several of these compounds demonstrated significant inhibitory activity. mdpi.com Specifically, the compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was found to be a potent Top1 inhibitor, with an activity level comparable to the well-known topoisomerase inhibitor, Camptothecin (CPT). mdpi.com Molecular docking studies suggest that these thiazole derivatives can bind to the Top1-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strand, which leads to cytotoxic effects. mdpi.com Other research has identified different thiazole derivatives, such as a diisoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH), as potential topoisomerase IIβ inhibitors. nih.govnih.gov Molecular docking of DIPTH indicated a strong binding affinity to the enzyme, suggesting its potential to interfere with its function. nih.gov
Immune Checkpoint Modulation
Immune checkpoints, such as the programmed cell death-1 (PD-1) receptor and its ligand (PD-L1), are crucial for preventing autoimmunity but can be exploited by cancer cells to evade immune surveillance. mdpi.commdpi.com The interaction between PD-1 on T-cells and PD-L1 on tumor cells sends an inhibitory signal that suppresses the anti-tumor immune response. mdpi.comresearchgate.net Blocking this interaction is a key strategy in cancer immunotherapy. nih.gov
While research directly on Ethyl 2-(1,3-thiazol-4-yl)propanoate is limited in this area, studies on related heterocyclic compounds show potential for immune checkpoint modulation. For instance, a novel triazolo[3,4-b]thiadiazole derivative, KA39, was found to induce PD-L1 overexpression in both mismatch repair (MMR)-proficient and deficient cancer cell lines. mdpi.com This upregulation of PD-L1, in conjunction with the compound's cytotoxic effects, suggests a potential role in chemo-immunotherapy. mdpi.com Furthermore, small-molecule inhibitors based on scaffolds like benzo[d]isothiazole have been developed to directly target and inhibit the PD-1/PD-L1 interaction, demonstrating that heterocyclic structures can serve as a basis for novel immune checkpoint inhibitors. nih.gov The development of small-molecule antagonists represents a promising alternative to monoclonal antibodies, offering potential advantages in oral bioavailability and production costs. nih.gov
Antimicrobial Mechanisms of Action (Antibacterial, Antifungal, Antitubercular)
The thiazole ring is a core component of many compounds with a broad spectrum of antimicrobial activities. jchemrev.commdpi.com Their mechanisms of action are diverse and target various essential cellular processes in bacteria, fungi, and mycobacteria.
Antibacterial Mechanisms: Thiazole derivatives exert their antibacterial effects through several mechanisms, including the inhibition of cell wall synthesis, disruption of cell membranes, and interference with nucleic acid synthesis. jchemrev.com A primary target for many thiazole-based compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netals-journal.comhelsinki.fi By targeting the ATP-binding site of the GyrB subunit, these inhibitors prevent the enzyme from introducing negative supercoils into the DNA, leading to bacterial cell death. researchgate.netmdpi.com
Studies on morpholine-based thiazole derivatives and thiazolyl-triazole Schiff bases have confirmed their potential as DNA gyrase inhibitors, with some compounds showing activity comparable or superior to ciprofloxacin. als-journal.commdpi.com Another mechanism involves the inhibition of the FtsZ protein, which is critical for bacterial cell division. Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, disrupting the formation of the Z-ring and leading to cell elongation and eventual death. rsc.org The amphiphilic nature of some thiazole derivatives allows them to embed within the bacterial cell membrane, causing leakage of cytoplasmic contents and cell death. mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Target Organism | Mechanism of Action | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Morpholine-based Thiazoles | S. aureus, B. subtilis, E. coli, K. pneumoniae | DNA Gyrase Inhibition | 12.5 | als-journal.com |
| Thiazolyl-Triazole Schiff Bases | L. monocytogenes, P. aeruginosa | DNA Gyrase Inhibition | Lower than Ciprofloxacin | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine | S. aureus, E. coli | Not specified | 16.1 µM | jchemrev.com |
Antifungal Mechanisms: The antifungal action of thiazole derivatives often involves the disruption of the fungal cell's structural integrity, targeting either the cell wall or the cell membrane. nih.govnih.gov The fungal cell membrane's primary sterol, ergosterol (B1671047), is a common target. Azole antifungals, for example, work by inhibiting ergosterol synthesis. nih.gov Studies on novel thiazole derivatives have shown that their mechanism may be related to altering the structure of the fungal cell wall or interfering with the ion permeability of the cell membrane. nih.gov
In tests using sorbitol, an osmoprotectant that stabilizes the fungal cell wall, the minimum inhibitory concentration (MIC) of certain thiazole derivatives against Candida albicans increased significantly, suggesting that the compounds act by disrupting the cell wall. nih.gov Other evidence points toward interaction with the cell membrane, leading to increased permeability and disruption of cellular functions. nih.govfrontiersin.org Molecular docking studies predict that some thiazole derivatives may inhibit 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis, which is a well-established mechanism for antifungal agents. mdpi.com
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Type | Target Organism | Mechanism of Action | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Cyclopropane-Thiazole Derivatives | Candida albicans | Cell Wall/Membrane Disruption | 0.008–7.81 | nih.gov |
Antitubercular Mechanisms: Thiazole-containing compounds have emerged as promising candidates in the search for new anti-tubercular agents, particularly due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.net One key target identified for these derivatives is the FAD-dependent thymidylate synthase, ThyX. nih.govnih.gov This enzyme is essential for DNA synthesis in mycobacteria but is absent in humans, making it an attractive and specific drug target. nih.gov Molecular docking studies have shown that thiazole-thiadiazole derivatives can bind effectively to the active site of the tubercular ThyX enzyme. nih.gov Interactions with key residues such as Arg 95, Cys 43, and His 69 are believed to be crucial for the inhibitory activity. nih.gov
Table 3: Antitubercular Activity of Thiazole-Thiadiazole Derivatives
| Compound | Target Organism | Mechanism of Action | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5l | M. tuberculosis (H37Ra) | ThyX Enzyme Inhibition | 7.1285 | nih.gov |
| 5g | M. tuberculosis (H37Ra) | ThyX Enzyme Inhibition | Moderate to Good | nih.gov |
Antithrombotic Activity through Glycoprotein (B1211001) IIb-IIIa Receptor Antagonism
The glycoprotein IIb-IIIa (GpIIb-IIIa) receptor is a key player in hemostasis, as it is responsible for the final step in platelet aggregation. Upon platelet activation, this receptor undergoes a conformational change that allows it to bind fibrinogen, creating bridges between platelets and leading to thrombus formation. GpIIb-IIIa inhibitors block this binding process, thereby preventing platelet aggregation.
Certain non-peptide thiazole derivatives have been developed as potent antagonists of the GpIIb-IIIa receptor. These compounds mimic the binding motif of fibrinogen, allowing them to occupy the receptor site and competitively inhibit fibrinogen binding. This antagonism effectively blocks platelet aggregation and confers antithrombotic activity.
Anticonvulsant Mechanisms
The anticonvulsant properties of thiazole derivatives are often linked to their ability to modulate the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. biomedpharmajournal.org The gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major target for many antiepileptic drugs. mdpi.com When activated, it allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability. mdpi.comresearchgate.net
Some thiazole and triazole derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. biomedpharmajournal.orgnih.gov This means they bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA. mdpi.com Flumazenil, a known GABA-A receptor antagonist, has been shown to reduce the anticonvulsant effects of certain active derivatives, providing evidence that their mechanism of action involves the GABAergic system. nih.gov In silico molecular docking studies have further supported the high binding affinity of some quinazoline-based anticonvulsants to the GABA-A receptor. mdpi.com
Gluconeogenesis Inhibition through Metabolic Pathway Blockade
Thiazole derivatives have been investigated as potential treatments for type 2 diabetes by targeting key enzymes involved in glucose metabolism. One such mechanism is the inhibition of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which is often elevated in diabetic patients.
A key enzyme in this pathway is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone (B1669442) to active cortisol, a glucocorticoid that promotes gluconeogenesis. nih.gov Inhibition of 11β-HSD1 in the liver and adipose tissue is a promising therapeutic strategy. nih.govmdpi.com Several thiazole and thiazolone derivatives have been developed as selective inhibitors of 11β-HSD1. mdpi.comnih.govresearchgate.net By blocking this enzyme, these compounds reduce intracellular cortisol levels, which in turn can attenuate hepatic gluconeogenesis and improve insulin (B600854) sensitivity. researchgate.net
Another mechanism involves the activation of glucokinase (GK), a crucial enzyme that acts as a glucose sensor in pancreatic β-cells and controls the rate of glucose metabolism in the liver. nih.govscienceopen.com Glucokinase activators (GKAs) bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing glucose phosphorylation. nih.govmdpi.com This dual action leads to increased insulin secretion from the pancreas and greater glucose uptake and glycogen (B147801) synthesis in the liver. scienceopen.commdpi.com A variety of thiazole-containing compounds, including N-thiazol-2-yl-benzamides, have been identified as potent GKAs, demonstrating significant glucose-lowering effects in preclinical models. nih.govnih.govresearchgate.net
General Enzyme Interaction and Receptor Binding Modulation
Beyond the specific mechanisms detailed above, thiazole-propanoate derivatives and related heterocyclic compounds can modulate the function of various other biological targets through enzyme inhibition or receptor binding. A notable example is the allosteric modulation of the cannabinoid receptor 1 (CB1R), a G protein-coupled receptor involved in numerous physiological processes. nih.gov
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by endogenous ligands. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its primary ligand. Several synthetic small molecules, including indole (B1671886) derivatives, have been identified as allosteric modulators of the CB1 receptor. nih.govresearchgate.netcsic.es These compounds can increase the binding affinity of agonists while simultaneously acting as functional antagonists, a complex mechanism that offers a way to fine-tune receptor signaling. nih.govnih.gov This demonstrates the capacity of heterocyclic structures to interact with receptors at sites other than the primary active site, providing a sophisticated mechanism for modulating biological activity. mdpi.com
Applications and Future Research Directions in Thiazole Propanoate Chemistry
Role in Rational Drug Design and Lead Compound Optimization
The thiazole (B1198619) nucleus is a key component in numerous clinically approved drugs, including anticancer and antimicrobial agents. nih.govnih.gov Compounds built around a thiazole-propanoate core are instrumental in the drug discovery process, serving as starting points for lead compound optimization. Rational drug design involves modifying a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties.
The Ethyl 2-(1,3-thiazol-4-yl)propanoate scaffold offers several modification points for structure-activity relationship (SAR) studies. For instance, the ethyl ester of the propanoate side chain can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter solubility and interaction with biological targets. The thiazole ring itself can be further substituted to fine-tune electronic properties and steric bulk, influencing how the molecule fits into the binding pocket of a target protein.
Thiazole derivatives have demonstrated a wide array of biological activities. The strategic modification of thiazole-based compounds is a central theme in the development of new therapeutic agents. nih.govnih.gov For example, different substitutions on the thiazole ring have led to compounds with significant cytotoxic activity against various cancer cell lines, such as HeLa, HepG-2, and MCF-7. nih.govnih.gov
| Thiazole Derivative Class | Target/Application | Key Structural Features | Reference |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates | Anticancer (HeLa cells) | Fused heterocyclic system with propenone linker | nih.gov |
| Tri-substituted thiazoles | Anti-tubercular (Mycobacterium tuberculosis) | Substitutions at positions 2, 4, and 5 | nih.gov |
| 2-(2-hydrazinyl)-1,3-thiazoles | Anticancer (Breast Cancer) | Hydrazinyl group at the 2-position | mdpi.comresearchgate.net |
| Thiazole-based copper complexes | Antimicrobial, Anticancer (MCF7) | Coordination with copper(II) ions | nih.gov |
The development of potent and selective inhibitors often relies on understanding the interactions between the thiazole scaffold and its biological target. For instance, in the design of SARS-CoV-2 main protease inhibitors, a benzothiazole (B30560) ketone structure was found to form a reversible covalent bond with the catalytic cysteine residue of the enzyme. acs.org This highlights the importance of the thiazole core as a reactive or binding moiety in enzyme inhibition.
Potential Applications in Materials Science (e.g., dyes, catalysts)
Beyond pharmaceuticals, the unique photophysical and electronic properties of the thiazole ring have garnered interest in materials science. Thiazole-based compounds are being explored as fluorescent materials for applications such as organic light-emitting devices (OLEDs). researchgate.net The aromatic nature of the thiazole ring, combined with its ability to act as both an electron donor and acceptor depending on the substituents, makes it a versatile component in the design of functional organic materials.
Donor-acceptor type solid-state fluorophores containing a thiazole core have been shown to emit white light, a highly desirable feature for OLEDs. The emission color can be tuned by introducing different substituents onto the thiazole ring, allowing for the generation of warm, ideal, or cold white light. researchgate.net The propanoate group in a molecule like this compound could be modified to attach the thiazole core to polymer backbones or other molecular structures to create advanced materials.
| Thiazole-Based Material | Potential Application | Key Properties | Reference |
|---|---|---|---|
| Solid-state thiazole-based fluorophores | White Organic Light Emitting Devices (WOLEDs) | Tunable white light emission, solid-state fluorescence | researchgate.net |
| Thiazole-containing transition metal complexes | Carbon monoxide releasing molecules (potential therapeutics) | Coordination to metals like molybdenum and tungsten | researchgate.net |
The synthesis of thiazole-containing metal complexes also points towards applications in catalysis and sensor technology. The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions can be exploited to create novel catalysts or materials that change their properties upon binding to specific analytes.
Development of Novel Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes within living systems. They are small molecules designed to interact with a specific biological target and produce a detectable signal, often fluorescence. The thiazole moiety is a common feature in the design of such probes due to its favorable photophysical properties and synthetic accessibility.
Thiazole Orange (TO) is a well-known fluorescent dye that becomes highly fluorescent upon binding to nucleic acids. rsc.org This principle has been extended to create sophisticated probes where TO is attached to oligonucleotides to detect specific DNA or RNA sequences. Similarly, thiazole-based fluorescent probes have been developed for the selective detection and imaging of biologically important molecules like cysteine in living cells and organisms. researchgate.net
A molecule like this compound can serve as a precursor for developing novel chemical probes. The propanoate group can be functionalized to introduce reactive groups for covalent labeling of proteins or to attach linkers for creating biotinylated affinity probes for target identification. nih.gov For example, CETZOLE, a compound containing a thiazole alkyne pharmacophore, was used to develop probes to identify its protein targets, which are involved in a form of cell death called ferroptosis. nih.gov
The design of these probes often involves a modular approach, combining:
A recognition element (for binding the target).
A linker or spacer.
A reporter group (e.g., a fluorophore like a thiazole derivative).
The versatility of thiazole chemistry allows for the creation of a diverse range of probes tailored to specific biological questions.
Challenges and Emerging Trends in Thiazole-Propanoate Synthesis and Biological Evaluation
While thiazole-propanoates are valuable compounds, their synthesis and evaluation are not without challenges. The classical Hantzsch thiazole synthesis, while widely used, sometimes suffers from harsh reaction conditions or the use of lachrymatory α-haloketones.
Emerging Trends in Synthesis:
Greener Chemistry: There is a growing trend towards developing more environmentally friendly synthetic methods. This includes one-pot reactions and the use of eco-friendly catalysts and solvents, such as citric acid in an ethanol (B145695)/water mixture, to avoid the isolation of hazardous intermediates. researchgate.net
Multi-component Reactions: These reactions allow for the construction of complex molecules like thiazole derivatives in a single step from multiple starting materials, improving efficiency and reducing waste. researchgate.net
Novel Catalysts: The use of biopolymeric catalysts, such as chitosan-grafted-poly(vinylpyridine), is being explored for cleaner and more efficient synthesis of thiazole-based heterocycles. nih.gov
Challenges and Trends in Biological Evaluation:
Target Identification: A significant challenge after discovering a biologically active compound is identifying its specific molecular target(s). This is being addressed by the development of sophisticated chemical probes and proteomic techniques. nih.gov
Understanding Mechanism of Action: Moving beyond simple cytotoxicity assays, researchers are increasingly using techniques like flow cytometry to understand how these compounds affect cellular processes like the cell cycle. researchgate.net
In Silico Modeling: Computational tools, such as molecular docking, are becoming indispensable for predicting how a molecule will bind to its target, guiding the design of more potent and selective compounds and helping to interpret experimental results. mdpi.com
The future of thiazole-propanoate chemistry lies in the integration of innovative synthetic methodologies with advanced biological evaluation techniques. This will enable the rapid discovery and optimization of new molecules for a wide range of applications, from targeted cancer therapies to next-generation organic electronics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(1,3-thiazol-4-yl)propanoate, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves condensation of thiazole derivatives with propanoic acid precursors. For example, intermediates can be prepared via refluxing thiazol-4-ylamine with ethyl acrylate derivatives in acetone under acidic conditions, followed by purification via crystallization (e.g., methanol/water mixtures). Reaction times range from 4–18 hours, with yields improved by controlled temperature (e.g., 80°C) and stoichiometric adjustments .
- Key Steps : Use of sodium acetate for neutralization, filtration, and recrystallization ensures purity. Elemental analysis and NMR (¹H/¹³C) are critical for structural confirmation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and ester carbonyl signals (~δ 170 ppm).
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and thiazole C-S/C-N bonds (650–750 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₈H₁₁NO₂S.
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Q. What preliminary bioassays are recommended to explore the biological activity of this compound?
- Approach : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli or S. aureus) and cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa). Thiazole derivatives often exhibit enzyme inhibition (e.g., kinases) or receptor modulation .
- Controls : Compare with structurally similar compounds (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid derivatives) to establish structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or yields across synthetic protocols?
- Troubleshooting :
- Yield Variability : Optimize reaction parameters (e.g., temperature, solvent polarity). For example, extending reflux time from 4 to 18 hours may improve yield by 20% .
- Spectral Discrepancies : Cross-validate with alternative techniques (e.g., 2D NMR for ambiguous proton assignments) or replicate under inert atmospheres to avoid oxidation artifacts .
Q. What advanced strategies enable functionalization of the thiazole ring or ester group for SAR studies?
- Modification Techniques :
- Thiazole Substitution : Introduce halogens (e.g., Cl/Br) via electrophilic substitution using NBS or SOCl₂.
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH, enabling peptide coupling or salt formation .
- Derivatization : Attach pharmacophores (e.g., fluorophenyl groups) via Suzuki-Miyaura cross-coupling to enhance bioactivity .
Q. How can computational modeling predict the reactivity or binding interactions of this compound?
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites on the thiazole ring .
Q. What crystallographic methods are suitable for elucidating the 3D structure of this compound?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Refinement : Apply SHELXL for structure solution and refinement. Validate via R-factor (<5%) and electron density maps .
- Challenges : Crystallization may require slow evaporation from DMSO/EtOH mixtures due to the compound’s low symmetry.
Q. How should researchers address gaps in stability or toxicity data for this compound?
- Stability Protocols : Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis. Monitor degradation via HPLC .
- Toxicity Screening : Conduct acute toxicity assays (OECD 423) on rodent models and Ames tests for mutagenicity. Reference analogous thiazole compounds (e.g., pyraflufen-ethyl) for preliminary risk assessment .
Methodological Notes
- Contradiction Management : Replicate conflicting experiments with standardized controls (e.g., solvent purity, catalyst batches) .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling rate post-reflux) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
